molecular formula C16H19NO B5820616 CHEMBRDG-BB 5566088 CAS No. 418787-25-4

CHEMBRDG-BB 5566088

Cat. No.: B5820616
CAS No.: 418787-25-4
M. Wt: 241.33 g/mol
InChI Key: OLDDCNRRIRZCRU-UHFFFAOYSA-N
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Description

CHEMBRDG-BB 5566088, also known by its chemical name (2-methoxybenzyl)(3-methylbenzyl)amine, is a compound with the molecular formula C16H19NO. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology .

Chemical Reactions Analysis

Types of Reactions

CHEMBRDG-BB 5566088 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

CHEMBRDG-BB 5566088 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5566088 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxybenzyl)(3-methylbenzyl)amine
  • Benzenemethanamine, N-[(2-methoxyphenyl)methyl]-3-methyl-
  • UKRORGSYN-BB BBV-122991

Uniqueness

CHEMBRDG-BB 5566088 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research in various fields, as it can serve as a precursor or intermediate in the synthesis of more complex molecules .

Biological Activity

CHEMBRDG-BB 5566088, also known as 1-{4-[4-(3,4-Difluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one, is an organic compound notable for its complex structure and potential biological activities. This compound features a difluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl group with an ethanone moiety. Research has indicated that this compound may possess significant antimicrobial and anticancer properties, making it a subject of interest in both biological and medicinal chemistry.

Molecular Structure

  • Molecular Formula : C18H18F2N2O3S
  • Molecular Weight : 380.4 g/mol

Chemical Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfone derivatives using strong oxidizing agents.
  • Reduction : The ketone group can be reduced to an alcohol using reagents like sodium borohydride.
  • Electrophilic Substitution : The aromatic rings can participate in electrophilic substitution reactions.

Table of Properties

PropertyValue
Molecular FormulaC18H18F2N2O3S
Molecular Weight380.4 g/mol
SolubilitySoluble in DMSO
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorobenzenesulfonyl group is believed to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the piperazine ring may modulate the compound's biological effects by interacting with neurotransmitter receptors or ion channels.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound. In vitro assays demonstrate that the compound may induce apoptosis in cancer cell lines, thereby reducing cell viability. The exact pathways through which it exerts these effects are still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Evaluation of Anticancer Activity : In a separate study involving human cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDDCNRRIRZCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354613
Record name STK232819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418787-25-4
Record name STK232819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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